REACTION_CXSMILES
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[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[C:7](#[N:10])[CH:8]=[CH2:9].Cl>>[CH3:1][C:2]([CH3:6])([C:3](=[O:5])[CH3:4])[CH2:9][CH2:8][C:7]#[N:10]
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Name
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Quantity
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40 g
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Type
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reactant
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Smiles
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CC(C(C)=O)C
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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C(C=C)#N
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Type
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CUSTOM
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Details
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Then, the mixture was stirred for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ether
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |